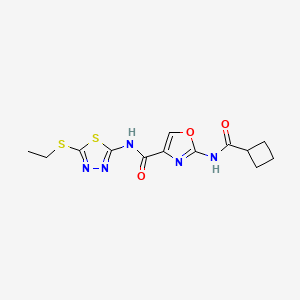

2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiadiazole moiety, and finally the attachment of the cyclobutanecarboxamido group. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: Functional groups on the thiadiazole or oxazole rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or thiadiazole rings.

Applications De Recherche Scientifique

The compound 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, materials science, and agricultural chemistry.

Antimicrobial Activity

Studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. The incorporation of the ethylthio group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes, thus enhancing its efficacy against various pathogens. Research has shown that similar compounds can inhibit bacterial growth effectively, suggesting a promising avenue for developing new antibiotics.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells. Preliminary studies suggest that compounds with similar structures can disrupt cellular processes in cancerous cells, leading to cell death. The specific role of the oxazole and cyclobutane moieties in enhancing these effects warrants further investigation.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. For instance, enzyme inhibition studies have shown that thiadiazole derivatives can inhibit certain kinases involved in cancer progression. This property could be leveraged for developing targeted cancer therapies.

Polymer Chemistry

The unique chemical properties of this compound allow it to be utilized in polymer synthesis. Its ability to act as a cross-linking agent can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications.

Coatings and Adhesives

Due to its potential as a reactive compound, it can be used in formulating advanced coatings and adhesives. The presence of multiple functional groups enables the compound to form strong covalent bonds with substrates, enhancing adhesion properties and durability.

Pesticide Development

The antimicrobial properties of thiadiazole derivatives make them suitable candidates for developing new pesticides. Research indicates that compounds with similar structures can effectively control plant pathogens while being less toxic to beneficial organisms. This dual functionality is crucial for sustainable agriculture practices.

Plant Growth Regulators

There is ongoing research into the use of such compounds as plant growth regulators. Their ability to modulate plant growth responses could lead to enhanced crop yields and improved resistance to environmental stressors.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sherif EM et al. demonstrated that a related thiadiazole derivative exhibited significant antibacterial activity against several strains of bacteria, including resistant strains. The study highlighted the importance of structural modifications in enhancing antimicrobial properties .

Case Study 2: Anticancer Activity

In vitro studies on thiadiazole derivatives showed promising results in inducing apoptosis in various cancer cell lines. These findings suggest a potential pathway for developing new anticancer agents based on the structural framework of this compound .

Case Study 3: Agricultural Applications

Research exploring the use of thiadiazole derivatives as pesticides revealed effective control over fungal pathogens in crops without significant harm to non-target species. This aligns with current trends towards eco-friendly agricultural practices .

Mécanisme D'action

The mechanism of action of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds may include other oxazole or thiadiazole derivatives with comparable structures and functional groups. Examples include:

- 2-(cyclobutanecarboxamido)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide

- 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

Uniqueness

The uniqueness of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.

Activité Biologique

The compound 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a novel derivative that incorporates a unique combination of structural moieties known for their biological activity. The 1,3,4-thiadiazole and oxazole rings are particularly noted for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Overview

The compound's structure can be broken down into several key components:

- Cyclobutanecarboxamide : This moiety contributes to the compound's ability to interact with biological targets.

- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.

- Oxazole Ring : Often associated with anti-inflammatory properties.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole , including the target compound, exhibit significant antimicrobial activity. A study highlighted that related compounds demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Thiadiazole Derivative | E. coli | 20-28 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented extensively. Compounds containing the thiadiazole ring have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against breast cancer cell lines with promising results indicating a reduction in cell viability .

Anti-inflammatory Effects

The oxazole component in the structure is associated with anti-inflammatory properties. Studies have shown that oxazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests that the compound may also play a role in modulating inflammatory responses.

Case Studies and Research Findings

- In Vitro Studies : A comprehensive study evaluated various derivatives of thiadiazoles and their effects on bacterial growth. The results indicated that compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines revealed that certain thiadiazole derivatives could effectively reduce cell viability at concentrations lower than those required for conventional chemotherapeutics .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects is thought to involve interaction with specific enzymes or receptors involved in metabolic pathways critical to microbial growth or cancer progression .

Propriétés

IUPAC Name |

2-(cyclobutanecarbonylamino)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S2/c1-2-22-13-18-17-12(23-13)16-10(20)8-6-21-11(14-8)15-9(19)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,14,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNKQVRWZFTISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.